2-Cyclobutylpropanal
Overview
Description
2-Cyclobutylpropanal is an organic compound with the molecular formula C7H12O It is characterized by a cyclobutyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with propanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclobutylmagnesium bromide+Propanal→this compound
Another method involves the catalytic hydrogenation of 2-cyclobutylacrolein. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclobutylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-cyclobutylpropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Oxidation: 2-Cyclobutylpropanoic acid.
Reduction: 2-Cyclobutylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
2-Cyclobutylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclobutylpropanal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
2-Cyclobutylpropanal can be compared with other similar compounds such as:
2-Cyclobutylpropanol: This compound is the reduced form of this compound and has different reactivity and applications.
2-Cyclobutylpropanoic acid: The oxidized form of this compound, used in different chemical contexts.
Cyclobutanemethanol: Another cyclobutyl-containing compound with distinct properties and uses.
Properties
IUPAC Name |
2-cyclobutylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLHYMYWNXZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-cyclobutylpropanal in the synthesis of the target compounds?
A1: this compound serves as a crucial starting material in the multi-step synthesis of oxazolidinonyl-fused piperidines. [] The researchers reacted this compound with various nucleophiles, like organometallic reagents, to introduce structural diversity at specific positions within the target molecule. This aldehyde functionality allows for further modifications and ultimately leads to the formation of the desired bicyclic ring system found in the target M1 receptor modulators.
Q2: How does the stereochemistry of the reactions involving this compound impact the final product?
A2: The research highlights the importance of stereoselectivity in these reactions. For instance, the addition of isopropenylmagnesium bromide to a derivative of this compound (2-benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal) resulted in a cis relationship between the newly introduced isopropenyl group and a pre-existing tert-butyldimethylsilyloxymethyl group on the oxazolidinone ring. [] This stereochemical outcome was attributed to chelation control during the addition reaction. Achieving specific stereoisomers is critical as different isomers can exhibit varying biological activities.
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